锌 N,N-二甲氨基乙氧基

描述

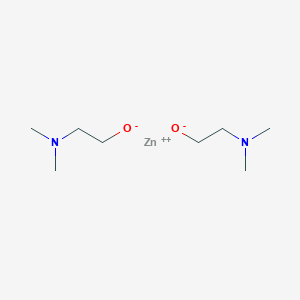

ZINC N,N-dimethylaminoethoxide is a chemical compound used for research and development . It has the molecular formula C8H20N2O2Zn .

Physical And Chemical Properties Analysis

ZINC N,N-dimethylaminoethoxide has unique physical and chemical properties. For instance, ZnO has a hexagonal wurtzite crystal structure with two lattice parameters, a and c, with values of 0.3296 nm and 0.52065 nm, respectively .科学研究应用

Environmental Remediation

Zinc oxide nanoparticles (ZnO-NPs) synthesized using plant extracts have gained significant attention due to their eco-friendly nature and potential applications in environmental remediation . These nanoparticles can be used for wastewater treatment or soil remediation, effectively removing pollutants and improving overall ecosystem health .

Photocatalysis

ZnO-NPs possess a high surface area and band gap of 3.2 eV, which allows them to produce both hydroxide and superoxide radicals for the generation of holes and electrons . This results in the oxidation and reduction of pollutants in their valence band and conduction band, leading to the degradation of dyes .

Heavy Metal Remediation

ZnO-NPs can be used for the reduction and removal of heavy metal ions such as Cu 2+, Pb 2+, Cr 6+, etc . This makes them highly useful in treating water contaminated with heavy metals .

Degradation of Pharmaceutical Compounds

ZnO-NPs can degrade pharmaceutical compounds such as paracetamol, urea, fluoroquinolone (ciprofloxacin) using photocatalysis . This can be particularly useful in treating wastewater from pharmaceutical industries .

Biomedical Applications

Due to their unique optical and chemical properties, ZnO-NPs have potential applications in the fields of optical, electrical, food packaging, and biomedical applications . They are biocompatible, have low toxicity, and are sustainable and cost-effective .

Antimicrobial Applications

ZnO-NPs have shown promising results in antimicrobial applications . They enhance the generation of reactive oxygen species (ROS) and release zinc ions (Zn 2+), causing cell death .

Wound Healing

ZnO-NPs work well in conjunction with components that aid in wound healing . They can be used in dressings to promote faster healing of wounds .

Drug Delivery

ZnO-NPs have the ability to greatly boost pharmacophore bioactivity . This makes them a potential candidate for drug delivery systems .

安全和危害

未来方向

While specific future directions for ZINC N,N-dimethylaminoethoxide are not mentioned in the search results, zinc-based materials, including ZnO, have been gaining attention for various applications requiring high-capacity batteries, such as portable electronics, electric vehicles, and renewable energy storage .

作用机制

Target of Action

ZINC N,N-dimethylaminoethoxide, like other zinc-based compounds, primarily targets zinc transporters in various biological systems . These transporters are responsible for the uptake and release of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

The compound interacts with its targets by facilitating Zn2+ recruitment to the transmembrane Zn2±binding site . This interaction involves a series of conformational changes in the transporters, ensuring efficient Zn2+ transport . The compound’s mode of action also involves the production of reactive oxygen species, leading to membrane lipid peroxidation .

Biochemical Pathways

ZINC N,N-dimethylaminoethoxide affects several biochemical pathways. Zinc ions (Zn2+), an essential trace element, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc deficiency can cause several human diseases . The compound’s interaction with zinc transporters can influence these pathways and their downstream effects.

Pharmacokinetics

They are mainly distributed to organs such as the liver, lung, and kidney . Most of the nanoparticles are excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Result of Action

The primary result of the compound’s action is the regulation of zinc homeostasis within the cell . By interacting with zinc transporters, the compound can influence the concentration of zinc ions within the cell, affecting various cellular processes. In addition, the compound’s antibacterial activity has been noted, with the production of reactive oxygen species leading to membrane lipid peroxidation, causing membrane leakage of reducing sugars, DNA, proteins, and reducing cell viability .

Action Environment

The action, efficacy, and stability of ZINC N,N-dimethylaminoethoxide can be influenced by various environmental factors. For instance, the bioavailability and toxicity of similar zinc oxide nanoparticles to marine organisms are affected by various environmental factors . .

属性

IUPAC Name |

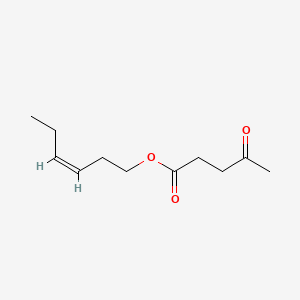

zinc;2-(dimethylamino)ethanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H10NO.Zn/c2*1-5(2)3-4-6;/h2*3-4H2,1-2H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXPVQSACNVOCSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC[O-].CN(C)CC[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634515 | |

| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ZINC N,N-dimethylaminoethoxide | |

CAS RN |

51223-30-4 | |

| Record name | Zinc bis[2-(dimethylamino)ethan-1-olate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid](/img/structure/B1629230.png)

![7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B1629233.png)